molecular formula C12H17NO2 B14811278 3-Cyclopropoxy-4-isopropoxyaniline

3-Cyclopropoxy-4-isopropoxyaniline

Cat. No.: B14811278
M. Wt: 207.27 g/mol
InChI Key: TWXCKMVSSSVQAF-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-isopropoxyaniline is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline ring. This compound is primarily used in research and development settings.

Preparation Methods

The synthesis of 3-Cyclopropoxy-4-isopropoxyaniline typically involves the reaction of aniline derivatives with cyclopropyl and isopropyl reagents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropylation: Introduction of the cyclopropoxy group to the aniline ring.

    Isopropylation: Addition of the isopropoxy group to the aniline ring.

Industrial production methods often involve large-scale reactions using high-purity reagents and advanced purification techniques such as chromatography to ensure the desired product’s purity .

Chemical Reactions Analysis

3-Cyclopropoxy-4-isopropoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy or isopropoxy groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize the reaction yields .

Scientific Research Applications

3-Cyclopropoxy-4-isopropoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-isopropoxyaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Cyclopropoxy-4-isopropoxyaniline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-cyclopropyloxy-4-propan-2-yloxyaniline

InChI

InChI=1S/C12H17NO2/c1-8(2)14-11-6-3-9(13)7-12(11)15-10-4-5-10/h3,6-8,10H,4-5,13H2,1-2H3

InChI Key

TWXCKMVSSSVQAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N)OC2CC2

Origin of Product

United States

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